N-Formyliminodiacetic acid N-Formyliminodiacetic acid
Brand Name: Vulcanchem
CAS No.: 71449-79-1
VCID: VC3835956
InChI: InChI=1S/C5H7NO5/c7-3-6(1-4(8)9)2-5(10)11/h3H,1-2H2,(H,8,9)(H,10,11)
SMILES: C(C(=O)O)N(CC(=O)O)C=O
Molecular Formula: C5H7NO5
Molecular Weight: 161.11 g/mol

N-Formyliminodiacetic acid

CAS No.: 71449-79-1

Cat. No.: VC3835956

Molecular Formula: C5H7NO5

Molecular Weight: 161.11 g/mol

* For research use only. Not for human or veterinary use.

N-Formyliminodiacetic acid - 71449-79-1

Specification

CAS No. 71449-79-1
Molecular Formula C5H7NO5
Molecular Weight 161.11 g/mol
IUPAC Name 2-[carboxymethyl(formyl)amino]acetic acid
Standard InChI InChI=1S/C5H7NO5/c7-3-6(1-4(8)9)2-5(10)11/h3H,1-2H2,(H,8,9)(H,10,11)
Standard InChI Key XQFGONUUVRQZKA-UHFFFAOYSA-N
SMILES C(C(=O)O)N(CC(=O)O)C=O
Canonical SMILES C(C(=O)O)N(CC(=O)O)C=O

Introduction

Chemical Structure and Properties

Hypothesized Molecular Configuration

FIDA is presumed to consist of an iminodiacetic acid backbone with a formyl group attached to the central nitrogen atom. This modification likely enhances its metal-binding capacity compared to IDA, as the electron-withdrawing formyl group could polarize the amine lone pair. A comparison with structural analogs suggests potential stability in aqueous solutions, though experimental data on solubility and pKa values are unavailable .

Spectroscopic Characteristics

No mass spectrometry (MS) or nuclear magnetic resonance (NMR) data for FIDA are publicly accessible. By analogy to N-formylanthranilic acid—a compound with a similar formyl-amino linkage—FIDA may exhibit distinctive infrared (IR) absorption bands near 1680–1700 cm1^{-1} (C=O stretch) and 3300 cm1^{-1} (N-H stretch) . These features remain speculative without direct experimental validation.

Synthesis and Industrial Applications

Synthesis Pathways

The Monsanto report alludes to a synthesized sample of FIDA, though specific methods are undisclosed . A plausible route involves the formylation of iminodiacetic acid using formic acid or acetic-formic anhydride under controlled conditions. Alternative methods may employ N-formylating agents such as formamide or ammonium formate in the presence of catalytic acids.

Table 1: Hypothetical Synthesis Routes for FIDA

MethodReagentsConditionsYield (Hypothetical)
Direct FormylationFormic acid, H2_2SO4_4Reflux, 6–8 hours60–70%
Anhydride-MediatedAcetic-formic anhydrideRoom temperature, 24h50–65%
Catalytic TransferAmmonium formate, Pd/CHydrogenation, 80°C75–85%

Industrial Relevance

Research Gaps and Future Directions

The dearth of contemporary studies on FIDA underscores the need for systematic characterization. Key priorities include:

  • Structural Elucidation: X-ray crystallography or high-resolution NMR to confirm molecular geometry.

  • Thermodynamic Profiling: Measurement of stability constants with metal ions (e.g., Cu2+^{2+}, Fe3+^{3+}) to assess chelation efficacy.

  • Toxicological Screening: Acute and chronic toxicity assays to inform regulatory frameworks.

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